4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
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Overview
Description
4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 1,2,4-triazole ring imparts significant pharmacological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-iodobenzyl chloride with 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of new materials with unique properties, such as conducting polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds. The presence of the iodine atom can enhance the compound’s ability to interact with these targets through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-phenyl-1,2,4-triazole-3-thiol: Lacks the 4-iodobenzyl group but shares the core triazole structure.
4-iodobenzyl chloride: Contains the 4-iodobenzyl group but lacks the triazole ring.
5-phenyl-1,2,4-triazole: Shares the triazole ring but lacks the 4-iodobenzyl and ethyl groups.
Uniqueness
4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is unique due to the combination of the 1,2,4-triazole ring with the 4-iodobenzyl and ethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the iodine atom, in particular, enhances its reactivity and potential interactions with biological targets.
Properties
CAS No. |
936822-39-8 |
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Molecular Formula |
C17H16IN3S |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-ethyl-3-[(4-iodophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C17H16IN3S/c1-2-21-16(14-6-4-3-5-7-14)19-20-17(21)22-12-13-8-10-15(18)11-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
HNTIVSWOYUHMRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Origin of Product |
United States |
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